ALDH3A1 Inhibition: Head-to-Head Comparison of Biphenyl-2-carbaldehydes from a Single Patent Series
In a standardized enzymatic assay, 2-[4-(Benzyloxy)phenyl]benzaldehyde (reported as compound A24) inhibits human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 of 2100 nM [1]. This potency is notably distinct from other closely related biphenyl-2-carbaldehydes within the same patent series. For example, compound A64 (a structural analog) shows an IC50 of 900 nM, representing a 2.3-fold greater potency, while compound B37 shows an IC50 of 1000 nM [2][3]. This data confirms that modifications to the biphenyl-2-carbaldehyde core produce quantifiable, non-linear changes in potency, underscoring the target compound's specific and non-interchangeable activity profile.
| Evidence Dimension | Inhibition of human ALDH3A1 enzyme activity (IC50) |
|---|---|
| Target Compound Data | 2100 nM |
| Comparator Or Baseline | Compound A64 (a structural analog): 900 nM; Compound B37 (a structural analog): 1000 nM |
| Quantified Difference | Target compound is 2.3-fold less potent than A64 and 2.1-fold less potent than B37. |
| Conditions | Enzymatic assay using benzaldehyde as substrate; preincubation for 1 min followed by substrate addition, analyzed via spectrophotometry at pH 7.5 [1][2]. |
Why This Matters
This confirms the compound's unique place within its structure-activity relationship (SAR) landscape, making it essential for studies where a specific, moderate level of ALDH3A1 inhibition is required, as opposed to a more potent analog.
- [1] BindingDB. Entry BDBM50447072: 2-[4-(Benzyloxy)phenyl]benzaldehyde (CHEMBL1890994). Affinity Data: IC50 for human ALDH3A1. View Source
- [2] BindingDB. Entry BDBM50447059: CHEMBL3112689 (US9328112, A64). Affinity Data: IC50 for human ALDH3A1. View Source
- [3] BindingDB. Entry BDBM50447069: CHEMBL1492620 (US9328112, B37). Affinity Data: IC50 for human ALDH3A1. View Source
